Diacetylputrescine

Description

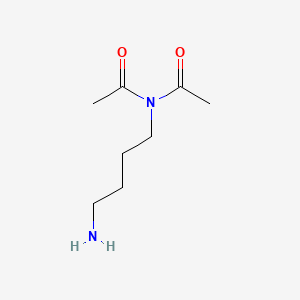

Structure

3D Structure

Properties

IUPAC Name |

N-acetyl-N-(4-aminobutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-7(11)10(8(2)12)6-4-3-5-9/h3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRLWEMEJAYEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCN)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184752 | |

| Record name | Diacetylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3073-57-2 | |

| Record name | Diacetylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthetic Pathway of Diacetylputrescine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylputrescine, a diacetylated derivative of the diamine putrescine, is an endogenous metabolite found in various organisms, from bacteria to mammals. Its biological roles are an active area of research, with implications in microbial pathogenesis and as a potential biomarker for certain diseases. This technical guide provides an in-depth overview of the known biosynthetic pathways leading to the formation of its precursor, N-acetylputrescine, and discusses the current understanding of the subsequent conversion to this compound. The synthesis of this compound begins with the production of putrescine, which can be generated through multiple enzymatic routes depending on the organism. Putrescine is then subject to sequential acetylation reactions. While the initial acetylation to N-acetylputrescine is well-documented, the enzyme responsible for the second acetylation to yield N,N'-diacetylputrescine has not yet been definitively identified in the scientific literature.

Part 1: Biosynthesis of Putrescine

Putrescine, the diamine precursor of this compound, is synthesized via two primary pathways originating from either ornithine or arginine.

Ornithine Decarboxylase (ODC) Pathway

In mammalian cells, the primary route for putrescine biosynthesis is the decarboxylation of ornithine, catalyzed by the enzyme ornithine decarboxylase (ODC; EC 4.1.1.17). This is considered the rate-limiting step in polyamine synthesis.

-

Reaction: L-Ornithine → Putrescine + CO₂

Arginine-Dependent Pathways

In many microorganisms and plants, putrescine is synthesized from arginine through several enzymatic steps. There are two main variations of this pathway.

This pathway involves the decarboxylation of arginine to agmatine, followed by the hydrolysis of agmatine to putrescine and urea.

-

Step 1: Arginine Decarboxylase (ADC; EC 4.1.1.19)

-

Reaction: L-Arginine → Agmatine + CO₂

-

-

Step 2: Agmatine Ureohydrolase (AUH) or Agmatinase (EC 3.5.3.11)

-

Reaction: Agmatine + H₂O → Putrescine + Urea

-

This alternative pathway also begins with the conversion of arginine to agmatine, but proceeds through an N-carbamoylputrescine intermediate.

-

Step 1: Arginine Decarboxylase (ADC; EC 4.1.1.19)

-

Reaction: L-Arginine → Agmatine + CO₂

-

-

Step 2: Agmatine Deiminase (ADI) or Agmatine Iminohydrolase (AIH) (EC 3.5.3.12)

-

Reaction: Agmatine + H₂O → N-Carbamoylputrescine + NH₃

-

-

Step 3: N-Carbamoylputrescine Amidohydrolase (NCPAH) (EC 3.5.1.53)

-

Reaction: N-Carbamoylputrescine + H₂O → Putrescine + CO₂ + NH₃

-

Part 2: Acetylation of Putrescine to this compound

The conversion of putrescine to this compound occurs in two sequential acetylation steps, utilizing acetyl-CoA as the acetyl group donor.

First Acetylation: Putrescine to N-Acetylputrescine

The first acetylation is catalyzed by a class of enzymes known as diamine N-acetyltransferases (EC 2.3.1.57). In bacteria, the enzyme SpeG has been identified as a putrescine N-acetyltransferase. In mammals, spermidine/spermine N1-acetyltransferase (SSAT) is a key enzyme in polyamine catabolism, though its activity with putrescine is debated.

-

Reaction: Putrescine + Acetyl-CoA → N-Acetylputrescine + CoA

Second Acetylation: N-Acetylputrescine to N,N'-Diacetylputrescine

The enzyme responsible for the second acetylation of N-acetylputrescine to N,N'-diacetylputrescine has not been definitively identified in the current scientific literature. It is hypothesized that a diamine N-acetyltransferase with a broader substrate specificity or a yet-to-be-characterized enzyme catalyzes this reaction. The yeast Candida boidinii possesses a diamine acetyltransferase capable of acetylating acetylputrescine, suggesting that such enzymatic activity exists in nature[1]. Further research is required to isolate and characterize the specific enzyme(s) involved in this final step in various organisms.

-

Hypothesized Reaction: N-Acetylputrescine + Acetyl-CoA → N,N'-Diacetylputrescine + CoA

Quantitative Data

The following tables summarize the available kinetic data for the key enzymes in the biosynthetic pathway of N-acetylputrescine. Data for the second acetylation step is not available due to the unidentified nature of the enzyme.

Table 1: Kinetic Parameters of Putrescine Biosynthesis Enzymes

| Enzyme | Organism | Substrate | K_m_ | V_max_ | k_cat_ | Reference |

| Arginine Decarboxylase (ADC) | Escherichia coli | L-Arginine | 0.13 mM | - | - | [2] |

| Agmatine Ureohydrolase (AUH) | Escherichia coli | Agmatine | 1.2 mM | - | - | [3] |

| N-Carbamoylputrescine Amidohydrolase (NCPAH) | Pseudomonas aeruginosa | N-Carbamoylputrescine | 0.23 mM | 1.1 µmol/min/mg | 0.92 s⁻¹ | [4] |

Table 2: Kinetic Parameters of Putrescine N-Acetyltransferase

| Enzyme | Organism | Substrate | K_m_ | V_max_ | k_cat_ | Reference |

| SpeG homolog (PA1472) | Pseudomonas aeruginosa | Putrescine | 30.7 ± 9.9 mM | - | - | [1] |

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the study of this compound biosynthesis.

Protocol 1: Assay for Ornithine Decarboxylase (ODC) Activity

This protocol is based on the widely used radiochemical method that measures the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.

Materials:

-

Enzyme extract (e.g., tissue homogenate supernatant)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM EDTA

-

Pyridoxal 5'-phosphate (PLP) solution (1 mM)

-

[1-¹⁴C]-L-Ornithine (specific activity ~50 mCi/mmol)

-

2 M H₂SO₄

-

Scintillation vials containing a filter paper wick soaked in a CO₂ trapping agent (e.g., hyamine hydroxide or NaOH)

-

Scintillation cocktail

Procedure:

-

Prepare the reaction mixture in a sealed reaction vial containing assay buffer, PLP, and the enzyme extract.

-

Initiate the reaction by adding [1-¹⁴C]-L-ornithine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by injecting 2 M H₂SO₄ into the reaction mixture. This lowers the pH and releases the ¹⁴CO₂.

-

Continue incubation for an additional 30-60 minutes to ensure complete trapping of the released ¹⁴CO₂ onto the filter paper wick.

-

Remove the filter paper wick and place it in a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of ¹⁴CO₂ produced per unit time per milligram of protein.

Protocol 2: Assay for Diamine N-Acetyltransferase Activity

This protocol describes a method for measuring the activity of enzymes that acetylate putrescine, such as SpeG.

Materials:

-

Purified enzyme or cell extract

-

Assay buffer: 100 mM Tris-HCl (pH 8.0)

-

Putrescine solution (substrate)

-

[¹⁴C]-Acetyl-CoA (specific activity ~50 mCi/mmol)

-

Phosphotransacetylase and acetyl-phosphate (for an acetyl-CoA regenerating system, optional)

-

Cation exchange chromatography column (e.g., Dowex 50W)

-

Scintillation cocktail

Procedure:

-

Set up the reaction mixture containing assay buffer, putrescine, and the enzyme preparation.

-

Start the reaction by adding [¹⁴C]-acetyl-CoA.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction by adding a strong acid (e.g., perchloric acid) or by boiling.

-

Apply the reaction mixture to a cation exchange column. The positively charged N-[¹⁴C]-acetylputrescine will bind to the column, while the unreacted [¹⁴C]-acetyl-CoA will pass through.

-

Wash the column to remove any remaining unreacted substrate.

-

Elute the N-[¹⁴C]-acetylputrescine from the column using a high salt buffer (e.g., 1 M NaCl).

-

Measure the radioactivity of the eluate using liquid scintillation counting.

-

Calculate the enzyme activity based on the amount of N-[¹⁴C]-acetylputrescine formed.

Protocol 3: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.

Sample Preparation:

-

For biological fluids (e.g., urine, plasma), perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation.

-

For tissue samples, homogenize the tissue in a suitable buffer and then perform protein precipitation.

-

The supernatant can be directly analyzed or subjected to further solid-phase extraction (SPE) for cleanup and concentration if necessary.

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier such as formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

-

MRM Transition: The specific mass-to-charge ratio (m/z) for the precursor and product ions of this compound would need to be determined experimentally.

-

Quantification: An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the samples prior to preparation to account for matrix effects and variations in instrument response. A calibration curve is generated using known concentrations of this compound to quantify the analyte in the samples.

-

Signaling Pathways and Experimental Workflows

Figure 1. Overview of the major biosynthetic pathways leading to putrescine.

References

- 1. The occurrence, subcellular localization and partial purification of diamine acetyltransferase in the yeast Candida boidinii grown on spermidine or putrescine as sole nitrogen source [pubmed.ncbi.nlm.nih.gov]

- 2. Diamine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 3. enzyme-database.org [enzyme-database.org]

- 4. Identification and targeting of microbial putrescine acetylation in bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Diacetylputrescine in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetylputrescine, an acetylated derivative of the biogenic amine putrescine, is an emerging molecule of interest in the complex landscape of microbial metabolism. While the roles of polyamines like putrescine are well-documented, the significance of their acetylated forms is a rapidly developing field of study. This technical guide provides a comprehensive overview of the current understanding of this compound's role in microbial physiology, with a focus on its biosynthesis, potential degradation, and putative functions in cellular signaling and regulation. This document synthesizes available data, outlines detailed experimental protocols for its study, and presents visual representations of associated metabolic and signaling pathways to facilitate further research and drug discovery efforts.

Introduction

Polyamines are ubiquitous polycationic molecules essential for a variety of cellular processes in both prokaryotes and eukaryotes, including cell growth, differentiation, and stress resistance. The acetylation of polyamines is a key metabolic modification that neutralizes their positive charge, thereby altering their interaction with anionic macromolecules such as DNA, RNA, and proteins. This modification can influence their cellular concentration, transport, and function.

While N-acetylputrescine has been the subject of several studies, its diacetylated counterpart, this compound, has been detected in microbial cultures, such as those of Escherichia coli, suggesting its involvement in bacterial metabolism.[1] The precise enzymatic pathways and the physiological consequences of this di-acetylation are still under active investigation. This guide aims to consolidate the current knowledge and provide a technical framework for researchers exploring the role of this compound in microbial systems.

Biosynthesis of this compound

The biosynthesis of this compound originates from its precursor, putrescine. The process is believed to occur in a two-step acetylation reaction.

Step 1: Synthesis of N-acetylputrescine

The initial acetylation of putrescine to N-acetylputrescine is catalyzed by putrescine N-acetyltransferase (PAT), with spermidine/spermine N-acetyltransferase (SSAT) enzymes like SpeG in Gram-negative bacteria also capable of this reaction.[2] This enzymatic step utilizes acetyl-CoA as the acetyl group donor.

Step 2: Synthesis of this compound

The second acetylation step, converting N-acetylputrescine to this compound, is less characterized. It is hypothesized that a putrescine N-acetyltransferase with broad substrate specificity or a distinct N-acetylputrescine N-acetyltransferase may be responsible. The promiscuous activity of some N-acetyltransferases could potentially catalyze this second acetylation, although the specific enzymes have not yet been definitively identified.

Figure 1: Proposed biosynthetic pathway of this compound from putrescine.

Degradation of this compound

The metabolic fate of this compound in microbial cells is currently not well understood. It is plausible that this compound is a terminal metabolic product intended for excretion to maintain intracellular polyamine homeostasis. Alternatively, specific deacetylases may exist to reverse the acetylation, thereby regenerating N-acetylputrescine or putrescine for cellular use. Further research is required to elucidate the specific enzymes and pathways involved in this compound catabolism.

Putative Role in Microbial Metabolism and Signaling

Based on the functions of other acetylated small molecules, this compound may play several roles in microbial metabolism and signaling.

Regulation of Intracellular Polyamine Pools

Acetylation is a primary mechanism for regulating the intracellular concentration of free polyamines. By converting putrescine to its diacetylated form, bacteria can effectively sequester and prepare it for export, thus preventing potential toxicity from excessive polyamine accumulation.

Quorum Sensing and Biofilm Formation

Small, diffusible molecules are often employed by bacteria as signals in quorum sensing, a mechanism of cell-to-cell communication that coordinates gene expression with population density. While a direct role for this compound as a quorum sensing autoinducer has not been established, it is a plausible candidate. The accumulation of this compound in the extracellular environment could potentially signal population density and trigger responses such as biofilm formation or virulence factor expression. The structural similarity of this compound to other signaling molecules warrants further investigation into this potential function.[3][4][5][6]

Figure 2: Hypothetical signaling pathway involving this compound.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the effects of this compound on microbial growth kinetics, biofilm formation, and gene expression. The following table presents hypothetical data to illustrate the types of quantitative analyses that are needed to advance our understanding in this area.

| Parameter | Control | + 10 µM this compound | + 50 µM this compound | + 100 µM this compound |

| Growth Rate (µ) | 0.6 | 0.58 | 0.55 | 0.5 |

| Biofilm Formation (OD570) | 0.8 | 1.2 | 1.8 | 2.5 |

| Virulence Gene X Expression (Fold Change) | 1.0 | 1.5 | 3.0 | 5.0 |

| Motility Gene Y Expression (Fold Change) | 1.0 | 0.8 | 0.6 | 0.4 |

Table 1: Hypothetical Quantitative Effects of this compound on a Bacterial Strain. This table illustrates potential dose-dependent effects of exogenous this compound on key microbial phenotypes.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in bacterial culture supernatants.

6.1.1. Sample Preparation

-

Grow bacterial cultures to the desired cell density.

-

Centrifuge 1 mL of culture at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

To 500 µL of the filtered supernatant, add 500 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated this compound).

-

Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

6.1.2. LC-MS/MS Parameters

| Parameter | Setting |

| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | To be determined empirically using a this compound standard |

| Collision Energy | To be optimized for the specific instrument and transitions |

Table 2: Example LC-MS/MS parameters for this compound analysis.

Figure 3: Experimental workflow for LC-MS/MS quantification of this compound.

Transcriptomic Analysis of Bacterial Response to this compound

This protocol describes a general workflow for analyzing changes in gene expression in response to this compound using RNA-sequencing.

6.2.1. Experimental Setup

-

Grow bacterial cultures in appropriate media to mid-log phase.

-

Divide the culture into two groups: control (no treatment) and experimental (add this compound to a final concentration of 50 µM).

-

Incubate both cultures for a defined period (e.g., 1 hour).

-

Harvest bacterial cells by centrifugation and immediately stabilize RNA using a suitable reagent (e.g., RNAprotect Bacteria Reagent).

6.2.2. RNA Extraction and Sequencing

-

Extract total RNA using a commercial kit with a DNase treatment step to remove contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Deplete ribosomal RNA (rRNA) from the total RNA samples.

-

Prepare cDNA libraries from the rRNA-depleted RNA.

-

Sequence the cDNA libraries on a high-throughput sequencing platform.

6.2.3. Data Analysis

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the reference bacterial genome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes between the control and this compound-treated samples.

-

Perform functional enrichment analysis (e.g., GO term and pathway analysis) on the differentially expressed genes.

Conclusion and Future Directions

The study of this compound in microbial metabolism is in its nascent stages. While its existence has been confirmed, its precise biosynthetic and degradative pathways, as well as its specific physiological roles, remain largely uncharacterized. The potential for this compound to act as a signaling molecule in processes like quorum sensing presents an exciting avenue for future research. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to further investigate this intriguing molecule. Elucidating the role of this compound will not only enhance our fundamental understanding of microbial metabolism but may also reveal novel targets for the development of antimicrobial agents and strategies to manipulate microbial communities.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and targeting of microbial putrescine acetylation in bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyamines in bacteria: pleiotropic effects yet specific mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. "SYNTHESIS AND CHARACTERIZATION OF NOVEL DIFFUSIBLE SIGNAL FACTOR ANALO" by Elisabeth Rachel Wiley [digitalcommons.memphis.edu]

- 6. Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Diacetylputrescine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological significance of N,N'-diacetylputrescine, a diacetylated derivative of the polyamine putrescine. Initially identified as a catabolic product of polyamine metabolism, diacetylputrescine is now recognized for its diverse roles in cellular homeostasis, microbial pathogenesis, and immune regulation. This document details its biosynthesis and degradation, summarizes key quantitative data from biological matrices, provides in-depth experimental protocols for its analysis, and visualizes its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Introduction: The Emergence of this compound

The study of polyamines, including putrescine, spermidine, and spermine, dates back to the 17th century. However, the significance of their acetylated derivatives, such as this compound, has only been appreciated more recently. The acetylation of polyamines was first recognized as a critical step in their catabolism and excretion, playing a vital role in maintaining intracellular polyamine homeostasis and preventing cellular toxicity from polyamine overaccumulation.

Early research in the mid-20th century focused on the broader aspects of polyamine metabolism. It wasn't until the 1970s and 1980s that the enzymatic processes governing polyamine acetylation and deacetylation were elucidated, leading to the identification and characterization of mono- and diacetylated forms of putrescine. This compound was initially considered a simple metabolic intermediate destined for excretion. However, contemporary research has unveiled its more complex roles as a potential biomarker for various diseases and as a modulator of the immune system, sparking renewed interest in its biological functions.

Biosynthesis and Metabolism of this compound

The formation of this compound is intricately linked to the metabolic fate of its precursor, putrescine.

Putrescine Synthesis

Putrescine is synthesized in mammalian cells primarily from the amino acid ornithine through the action of the enzyme ornithine decarboxylase (ODC). In bacteria, plants, and some fungi, an alternative pathway involving the decarboxylation of arginine by arginine decarboxylase (ADC) also exists.

Acetylation to this compound

The sequential acetylation of the two primary amino groups of putrescine leads to the formation of monoacetylputrescine and subsequently N,N'-diacetylputrescine. This process is catalyzed by N-acetyltransferases.

-

In Mammals: The key enzyme responsible for polyamine acetylation is spermidine/spermine N1-acetyltransferase (SSAT). SSAT is a highly regulated enzyme that plays a crucial role in polyamine homeostasis.[1] It transfers an acetyl group from acetyl-CoA to putrescine, spermidine, and spermine. The resulting acetylated polyamines are then either excreted from the cell or oxidized by acetylpolyamine oxidase.[1]

-

In Bacteria: In bacteria such as E. coli, the homologous enzyme is spermidine N-acetyltransferase (SpeG). While historically known to acetylate spermidine and spermine, recent studies have shown that SpeG is also responsible for the acetylation of putrescine. This activity is crucial for bacterial survival in the host, particularly during bloodstream infections, by neutralizing the toxic effects of high polyamine concentrations.

The acetylation process neutralizes the positive charges of the polyamine, altering its interaction with anionic macromolecules like DNA, RNA, and proteins, and facilitating its export from the cell.

Quantitative Data of this compound

The quantification of this compound in biological samples is an emerging area of research, with its potential as a biomarker being actively explored. The following table summarizes the available quantitative data.

| Biological Matrix | Species | Condition | This compound Concentration | Analytical Method | Reference |

| Urine | Human | Healthy | 0.01 - 0.23 µmol/mmol creatinine | LC-MS/MS | [2] |

| Plasma | Rat | Healthy | Not Detected | UHPLC-MS/MS | [3][4] |

| Plasma | Rat | Lung Cancer (SCCL) | Not Detected | UHPLC-MS/MS | [3][4] |

Note: The study in rats did detect increased levels of N-acetylputrescine in the plasma of rats with squamous cell carcinoma of the lung (SCCL) compared to healthy rats, suggesting a potential role for acetylated putrescine derivatives as cancer biomarkers.[3][4] Further research is needed to establish the concentration of this compound in various pathological conditions.

Experimental Protocols

Accurate quantification of this compound requires sensitive and specific analytical methods. The following sections detail established protocols for sample preparation and analysis.

Sample Preparation: Derivatization

Due to their polar nature and low volatility, polyamines are often derivatized prior to chromatographic analysis to improve their separation and detection.

This method involves the reaction of polyamines with benzoyl chloride to form benzoyl derivatives, which can be readily detected by UV absorbance.

Protocol:

-

Extraction: Homogenize tissue samples in 10 volumes of ice-cold 0.2 M perchloric acid (PCA). Centrifuge at 10,000 x g for 20 minutes at 4°C. Collect the supernatant.

-

Derivatization:

-

To 100 µL of the PCA extract, add 200 µL of 2 M NaOH and 2 µL of benzoyl chloride.

-

Vortex vigorously for 30 seconds.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 200 µL of saturated NaCl solution.

-

-

Extraction of Benzoylated Polyamines:

-

Add 500 µL of diethyl ether and vortex for 1 minute.

-

Centrifuge at 1,500 x g for 5 minutes.

-

Transfer the upper ether layer to a new tube.

-

Repeat the ether extraction and combine the ether layers.

-

-

Drying and Reconstitution: Evaporate the ether extract to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

Analytical Methods

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detector set at 254 nm.

-

Injection Volume: 20 µL.

-

Flow Rate: 1.0 mL/min.

A highly sensitive and specific method for the direct quantification of underivatized this compound.[2]

Instrumentation:

-

Chromatography:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.

-

Mobile Phase B: 0.1% HFBA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: m/z 173.1 → 113.1.

-

Signaling Pathways and Biological Roles

This compound is increasingly recognized as a signaling molecule with specific biological functions.

Regulation of Gene Expression: Suppression of c-myc

The c-myc proto-oncogene is a critical regulator of cell proliferation, growth, and apoptosis. Studies have shown that this compound can suppress the expression of c-myc. In activated human B-lymphocytes, treatment with this compound (at a concentration of 3 mM) resulted in a greater than 90% inhibition of the induction of c-myc expression.[1] This suggests a potential role for this compound in regulating cell cycle progression and proliferation. The precise molecular mechanism of this suppression is still under investigation but may involve the modulation of transcription factors or epigenetic modifications at the c-myc promoter.

Modulation of the Immune Response: Potentiation of Natural Killer (NK) Cell Activity

This compound has been shown to enhance the activity of Natural Killer (NK) cells, which are crucial components of the innate immune system involved in tumor surveillance. Administration of this compound to mice led to a 2- to 3-fold increase in the cytolytic activity of NK cells against tumor target cells.[5] This was associated with an increased frequency of asialo-GM1-positive splenocytes, a marker for NK cells.[5] The antitumor effect of this compound was found to be mediated, at least in part, by these activated NK cells.[5] The specific receptors and downstream signaling pathways on NK cells that are modulated by this compound are an active area of research.

Role in Bacterial Pathogenesis: The SpeG Signaling Axis

In bacteria, the acetylation of polyamines by SpeG is not only a detoxification mechanism but also appears to be involved in signaling. Studies in E. coli have shown that SpeG can regulate the transcription of the small RNA rprA by interacting with the response regulator RcsB.[5] This interaction is independent of SpeG's acetyltransferase activity, suggesting a dual role for the enzyme. This regulatory function links polyamine metabolism to the envelope stress response, which is crucial for bacterial survival in hostile environments, such as within a host organism.

References

- 1. A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Vibrio cholerae SpeG Spermidine/Spermine N-Acetyltransferase Allosteric Loop and β6-β7 Structural Elements Are Critical for Kinetic Activity [frontiersin.org]

- 4. uniprot.org [uniprot.org]

- 5. The spermidine acetyltransferase SpeG regulates transcription of the small RNA rprA - PMC [pmc.ncbi.nlm.nih.gov]

Diacetylputrescine: A Novel Polyamine Derivative in Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetylputrescine, a diacetylated derivative of the polyamine putrescine, is emerging as a significant molecule of interest in biomedical research. Once considered solely a catabolic byproduct of polyamine metabolism, recent studies have illuminated its potential as a biomarker in various diseases and as a modulator of key cellular signaling pathways. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, biological functions, and methodologies for its detection and quantification. Special emphasis is placed on its role in cancer and neurological disorders, its inhibitory effects on c-myc expression and B-lymphocyte activation, and detailed experimental protocols for its analysis.

Introduction to this compound

This compound (N,N'-diacetyl-1,4-butanediamine) is a product of polyamine metabolism, formed by the acetylation of putrescine. Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. The acetylation of polyamines is a critical regulatory mechanism that neutralizes their positive charges, altering their interactions with macromolecules like DNA and RNA, and facilitating their excretion from the cell.

Chemical Structure:

-

IUPAC Name: N,N'-diacetylbutane-1,4-diamine

-

Molecular Formula: C₈H₁₆N₂O₂

-

Molecular Weight: 172.22 g/mol

Biological Significance and Biomarker Potential

Elevated levels of acetylated polyamines, including this compound, have been observed in the urine of cancer patients, suggesting their potential as cancer biomarkers.[1][2][3][4][5] The excretion of these molecules appears to correlate with tumor burden and can decrease following successful therapy.[1]

Beyond cancer, acetylated polyamines are being investigated in other pathological conditions. Increased levels of acetylated polyamines have been detected in the cerebrospinal fluid (CSF) of individuals with HIV-associated neurocognitive disorders, with concentrations correlating with the severity of the disorder.[1][2] Additionally, N¹-acetylspermidine, a related acetylated polyamine, has been found in high concentrations in the cyst fluids of malignant brain tumors.[5] These findings underscore the potential of this compound and other acetylated polyamines as biomarkers in a range of diseases.

Quantitative Data on this compound and Related Polyamines

The following tables summarize available quantitative data for acetylated polyamines in various biological matrices. It is important to note that specific concentration ranges for this compound are not always reported independently but are often included in the broader category of "acetylated polyamines" or "polyamines."

| Biological Matrix | Condition | Analyte | Concentration/Change | Citation |

| Urine | Cancer (various) | Acetylputrescine | Significantly higher than in normal subjects | [2] |

| Urine | Cancer (various) | N¹-acetylspermidine | Significantly higher than in normal subjects | [2] |

| Urine | Non-Hodgkin's Lymphoma | N¹-acetylspermidine to N⁸-acetylspermidine ratio | Significantly higher in 10 out of 14 patients compared to normal subjects | [6] |

| Cerebrospinal Fluid | HIV-Associated Neurocognitive Disorders (HAND) | Acetylated Polyamines | Increased levels correlate with the severity of HAND | [1][2] |

| Cyst Fluid | Malignant Brain Tumors | N¹-acetylspermidine | Much higher levels than in benign brain tumors | [5] |

| Human B-Lymphocytes | In vitro activation | This compound | >90% inhibition of c-myc expression and B-cell activation at 3 mM | [3] |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in biological samples is crucial for its validation as a biomarker and for studying its biological functions. The primary methods for polyamine analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. As polyamines are non-volatile, a derivatization step is required to increase their volatility.

4.1.1. Sample Preparation and Derivatization

-

Sample Collection: Collect urine, plasma, or CSF samples and store them at -80°C until analysis.

-

Deproteinization: For plasma or CSF, precipitate proteins by adding a cold acid, such as perchloric acid or trichloroacetic acid. Centrifuge to pellet the proteins and collect the supernatant.

-

Hydrolysis (Optional): To measure total polyamines (free and conjugated), an acid hydrolysis step can be performed. However, for the specific quantification of this compound, this step should be omitted.

-

Derivatization (Silylation):

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS).

-

Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow for complete derivatization.[7]

-

4.1.2. GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C) to ensure the elution of all derivatives.

-

-

Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Detection Mode: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification, monitoring specific ions for this compound-derivative. For untargeted analysis, use full scan mode.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization for some polyamines.

4.2.1. Sample Preparation

-

Sample Collection: Collect and store samples as described for GC-MS.

-

Protein Precipitation: For plasma or CSF, perform protein precipitation with a solvent like acetonitrile or methanol. Centrifuge and collect the supernatant.

-

Dilution: Dilute the supernatant with an appropriate mobile phase to reduce matrix effects.

4.2.2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: Use a reversed-phase C18 column or a HILIC column for polar compounds.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium formate to improve ionization.

-

-

Tandem Mass Spectrometry:

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode. Select a specific precursor ion for this compound and monitor its fragmentation into specific product ions.

-

Conceptual Framework for ELISA Development

Currently, there are no commercially available ELISA kits specifically for this compound. However, a competitive ELISA could be developed for its quantification.

4.3.1. Principle of Competitive ELISA for Small Molecules

-

Antigen Coating: A this compound-protein conjugate is immobilized onto the wells of a microtiter plate.

-

Competitive Binding: The sample containing an unknown amount of this compound is mixed with a specific anti-diacetylputrescine antibody and added to the wells. The free this compound in the sample competes with the immobilized this compound-protein conjugate for binding to the antibody.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

-

Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured. The signal intensity is inversely proportional to the concentration of this compound in the sample.

4.3.2. Key Steps in Development

-

Hapten-Carrier Conjugation: Synthesize a this compound derivative (hapten) that can be conjugated to a carrier protein (e.g., BSA or KLH) to make it immunogenic.

-

Antibody Production: Immunize animals (e.g., rabbits or mice) with the conjugate to produce polyclonal or monoclonal antibodies against this compound.

-

Assay Optimization: Optimize assay conditions, including antibody and antigen concentrations, incubation times, and blocking buffers.

-

Validation: Validate the assay for specificity, sensitivity, accuracy, and precision.

Signaling Pathways and Molecular Interactions

This compound has been shown to exert significant biological effects by modulating key signaling pathways involved in cell proliferation and immune responses.

Inhibition of c-myc Expression

The c-myc proto-oncogene is a critical regulator of cell growth, proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers. Studies have demonstrated that this compound can inhibit the expression of c-myc.[3] At a concentration of 3 mM, this compound was found to inhibit the induction of c-myc expression in activated human B-lymphocytes by over 90%.[3] The exact mechanism of this inhibition is not fully elucidated but may involve interference with transcription factors that regulate the c-myc promoter or alterations in chromatin structure.

Caption: Putative mechanism of c-myc inhibition by this compound.

Suppression of B-Lymphocyte Activation

B-lymphocytes play a central role in the adaptive immune response through the production of antibodies. The activation of B-cells is a tightly regulated process initiated by the B-cell receptor (BCR). This compound has been shown to be a potent inhibitor of B-cell activation.[3] Similar to its effect on c-myc, 3 mM this compound inhibits the activation of human B-lymphocytes by over 90%.[3] This inhibition likely occurs downstream of the BCR, potentially interfering with key signaling molecules such as spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (Btk), or phospholipase C gamma 2 (PLCγ2).

Caption: Hypothesized inhibition of B-cell activation by this compound.

Polyamine Metabolism and Transport

The intracellular concentration of polyamines is tightly regulated through biosynthesis, catabolism, and transport. This compound is a product of polyamine catabolism. The overall regulation of polyamine levels is a complex interplay of these pathways.

Caption: Overview of polyamine metabolism and the role of this compound.

Conclusion and Future Directions

This compound is a promising polyamine derivative with significant potential in clinical diagnostics and therapeutics. Its elevated levels in various diseases, coupled with its ability to modulate key cellular pathways, make it a compelling target for further research. Future studies should focus on:

-

Establishing definitive concentration ranges for this compound in large, well-characterized patient cohorts to solidify its role as a biomarker.

-

Developing and validating a specific and sensitive ELISA for high-throughput clinical applications.

-

Elucidating the precise molecular mechanisms by which this compound inhibits c-myc expression and B-cell activation to identify potential therapeutic targets.

-

Investigating the therapeutic potential of this compound or its analogs in preclinical models of cancer and inflammatory diseases.

The continued exploration of this compound is poised to provide valuable insights into disease pathogenesis and may lead to the development of novel diagnostic and therapeutic strategies.

References

- 1. Polyamines: Predictive Biomarker for HIV-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and its analog suppress c-myc expression and activation of human B-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abnormal concentrations of acetylated amino acids in cerebrospinal fluid in acetyl-CoA transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Free and Acetylated Polyamines in Cyst Fluids of Brain Tumors [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

Diacetylputrescine: A Comprehensive Technical Overview for Researchers

An in-depth guide on the synonyms, alternative names, and biochemical significance of Diacetylputrescine, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, a diacetylated derivative of the biogenic amine putrescine, is an endogenous polyamine metabolite. While historically viewed as a simple catabolic product, emerging research has highlighted its potential significance in various physiological and pathological processes. This technical guide provides a thorough examination of this compound, encompassing its nomenclature, biochemical pathways, analytical methodologies, and potential therapeutic applications.

Nomenclature and Chemical Identity

This compound is known by several synonyms and alternative names in scientific literature. A clear understanding of this nomenclature is crucial for comprehensive database searches and literature review.

| Synonym/Alternative Name | Source/Context |

| N,N'-Diacetylputrescine | A common and chemically precise name. |

| 1,4-Diacetamidobutane | IUPAC-style name reflecting its structure. |

| Tetramethylenebisacetamide | An alternative chemical name. |

| TMBA | A common abbreviation used in research literature.[1] |

| IUPAC Name | N-acetyl-N-(4-aminobutyl)acetamide[1] |

| CAS Number | 3073-57-2[1][2] |

Biochemical Pathways

The metabolism of this compound is intricately linked to the broader polyamine metabolic network. Its biosynthesis originates from the amino acids ornithine or arginine, leading to the formation of putrescine, which is then acetylated.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process:

-

Putrescine Synthesis: The precursor molecule, putrescine, is synthesized from ornithine via the action of Ornithine Decarboxylase (ODC), a key regulatory enzyme in polyamine biosynthesis.[2] In some organisms, an alternative pathway from arginine exists.[2][3]

-

Sequential Acetylation: Putrescine undergoes a two-step acetylation process catalyzed by N-acetyltransferases. The first acetylation yields monoacetylputrescine, and a subsequent acetylation at the other amino group forms this compound.[2]

Catabolism and Metabolic Fate

The catabolism of this compound is a crucial aspect of maintaining polyamine homeostasis. The degradation of this compound is understood to proceed through its conversion back to monoacetylputrescine.[2] Acetylated polyamines are generally destined for either excretion from the cell or enzymatic conversion back to their parent polyamines.[2]

Role in Drug Development and Disease

Recent studies have implicated this compound in cellular regulation and disease, suggesting its potential as both a biomarker and a therapeutic target.

Inhibition of c-myc Expression and B-Lymphocyte Activation

Research has demonstrated that this compound (TMBA) can suppress the expression of the c-myc oncogene in activated human B-lymphocytes.[1] This finding is significant as c-myc is a key regulator of cell proliferation and is often dysregulated in cancer. The inhibitory effect of this compound on B-cell activation further points to its potential role in modulating immune responses.[1]

Biomarker for Chronic Pancreatitis

Metabolomic studies have identified this compound as a component of a urinary polyamine panel that can distinguish patients with chronic pancreatitis from healthy individuals with high diagnostic accuracy.[2] This suggests its utility as a non-invasive biomarker for this condition.

Quantitative Data

The following table summarizes key quantitative findings related to the biological activity and diagnostic potential of this compound.

| Parameter | Value | Context | Reference |

| c-myc Expression Inhibition | >90% | Inhibition in activated human B-lymphocytes with 3 mM TMBA. | [1] |

| Diagnostic Sensitivity | 98% | For chronic pancreatitis using a urinary polyamine panel including this compound. | [2] |

| Diagnostic Specificity | 71% | For chronic pancreatitis using a urinary polyamine panel including this compound. | [2] |

| Area Under the Curve (AUC) | 0.93 | For chronic pancreatitis using a urinary polyamine panel including this compound. | [2] |

Experimental Protocols

The accurate detection and quantification of this compound in biological samples are paramount for research in this area. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered the gold standard for this purpose due to its high sensitivity and specificity.[2]

General Workflow for LC-MS/MS Analysis of this compound

A validated LC-MS/MS method has been developed for the simultaneous analysis of free, monoacetylated, and diacetylated polyamines, including this compound, from human urine without the need for derivatization.[2] The general workflow for such an analysis is as follows:

Methodological Details:

-

Sample Preparation: Typically involves centrifugation of the biological sample (e.g., urine) to remove particulate matter, followed by dilution of the supernatant.

-

Liquid Chromatography (LC): A chromatographic column (e.g., a C18 column) is used to separate the polyamines based on their physicochemical properties. A gradient elution with a suitable mobile phase (e.g., a mixture of water, acetonitrile, and formic acid) is commonly employed.

-

Mass Spectrometry (MS/MS): The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and other target polyamines are monitored for selective and sensitive quantification.

Conclusion

This compound is emerging from the shadow of its well-known precursor, putrescine, as a molecule with distinct biological activities and potential clinical relevance. Its role in gene regulation and as a disease biomarker warrants further investigation. The methodologies for its analysis are well-established, paving the way for more in-depth studies into its function in health and disease. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the multifaceted nature of this compound.

References

Chemical structure and properties of Diacetylputrescine.

An In-depth Examination of the Chemical Structure, Physicochemical Properties, Biological Activity, and Methodologies for the Study of N,N'-Diacetylputrescine.

Introduction

Diacetylputrescine, also known as N,N'-diacetyl-1,4-diaminobutane or tetramethylenebisacetamide (TMBA), is an acetylated derivative of the biogenic polyamine putrescine. Polyamines are crucial for various cellular processes, including cell growth, differentiation, and proliferation. The acetylation of polyamines is a key metabolic pathway that regulates their intracellular concentrations and biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its role in cell signaling. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to facilitate further research in drug development and cellular biology.

Chemical Structure and Physicochemical Properties

This compound is a symmetrical molecule characterized by a four-carbon aliphatic chain with an acetamido group at each terminus.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N,N'-(butane-1,4-diyl)diacetamide | PubChem |

| Synonyms | N,N'-Diacetyl-1,4-diaminobutane, Tetramethylenebisacetamide, TMBA | PubChem |

| CAS Number | 3073-57-2 | ECHEMI[1] |

| Chemical Formula | C8H16N2O2 | ECHEMI[1] |

| Molecular Weight | 172.22 g/mol | PubChem |

| Melting Point | 137-138.5 °C | ECHEMI[1] |

| Density | 0.998 g/cm³ (Predicted) | ECHEMI[1] |

| XLogP3 | -0.7 | ECHEMI[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 172.1212 g/mol | PubChem |

| Monoisotopic Mass | 172.1212 g/mol | PubChem |

Biological Function and Signaling Pathways

This compound has been identified as a modulator of key cellular signaling pathways, particularly those involved in cell proliferation and lymphocyte activation. Its primary recognized function is the suppression of c-myc expression, a proto-oncogene that plays a critical role in cell growth and division.

Inhibition of B-Lymphocyte Activation and c-myc Expression

Research has demonstrated that this compound can inhibit the activation of human B-lymphocytes. This inhibition is associated with a significant reduction in the expression of the c-myc oncogene. The activation of B-cells, for instance by anti-IgM, leads to a rapid and substantial increase in c-myc levels. This compound has been shown to suppress this induction of c-myc, thereby halting the progression of B-cell activation. This suggests a potential regulatory role for this compound and other diacetylated polyamines in B-cell function and immune responses.

Below is a diagram illustrating the proposed signaling pathway for B-cell activation and the inhibitory effect of this compound.

Caption: B-Cell activation pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of N,N'-Diacetylputrescine

This protocol describes the acetylation of putrescine (1,4-diaminobutane) using acetic anhydride.

Materials:

-

Putrescine (1,4-diaminobutane)

-

Acetic anhydride

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve putrescine in dichloromethane.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (2.2 equivalents) to the solution using a dropping funnel. An exothermic reaction is expected. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity solid.[2][3][4][5][6]

Materials:

-

Crude this compound

-

Ethanol or ethyl acetate (recrystallization solvent)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol or ethyl acetate to dissolve the solid completely.[4]

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.[2][3][4][6]

-

Further cool the flask in an ice bath to maximize crystal formation.[3]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[3][4][6]

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Quantitative Analysis by HPLC-MS

This protocol outlines a general approach for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1][7][8][9]

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 2.7 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

This compound standard

Procedure:

-

Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition. For biological samples, a protein precipitation and/or solid-phase extraction may be necessary.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, and the percentage of mobile phase B would be increased over time to elute the analyte. An example gradient is: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions (ESI in positive ion mode):

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Scan Mode: Selected Ion Monitoring (SIM) for the [M+H]+ ion of this compound (m/z 173.13) or Multiple Reaction Monitoring (MRM) for quantitative analysis (requires optimization of precursor and product ions).

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

-

Quantification: Create a calibration curve using known concentrations of the this compound standard to quantify the analyte in the samples.

The workflow for a typical quantitative analysis is depicted below.

Caption: Workflow for quantitative analysis of this compound by HPLC-MS.

Conclusion

This compound is a biologically active molecule with significant potential for further investigation, particularly in the fields of immunology and oncology. Its ability to modulate the c-myc signaling pathway highlights its potential as a lead compound for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, purify, and quantify this compound, enabling more in-depth studies into its mechanism of action and physiological roles. Further research is warranted to fully elucidate the signaling networks regulated by this compound and to explore its therapeutic applications.

References

- 1. A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC) [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. scirp.org [scirp.org]

- 8. Analysis of polyamines in higher plants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medipol.edu.tr [medipol.edu.tr]

Diacetylputrescine: A Technical Overview of its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylputrescine, a diacetylated derivative of the biogenic amine putrescine, is an endogenous metabolite increasingly recognized for its role in polyamine homeostasis. The acetylation of polyamines like putrescine is a critical regulatory mechanism that neutralizes their positive charges, thereby altering their interactions with anionic macromolecules such as DNA, RNA, and proteins. This modification is a key step in the catabolism and excretion of polyamines, preventing their toxic accumulation and maintaining cellular health. This technical guide provides a comprehensive overview of the natural sources, occurrence, biosynthesis, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Natural Occurrence and Biosynthesis

This compound is formed through the enzymatic acetylation of putrescine. Putrescine itself is synthesized from the amino acids ornithine or arginine via decarboxylation reactions. The subsequent acetylation of putrescine to monoacetylputrescine and then to this compound is catalyzed by N-acetyltransferases. In bacteria such as E. coli, the enzyme spermidine N-acetyltransferase (SpeG) is known to acetylate spermidine and spermine, and similar enzymes are responsible for the acetylation of putrescine.

While extensive quantitative data on this compound in various natural sources remains an area of active research, its precursor, putrescine, is known to be present in a variety of organisms and food products. For instance, certain lactic acid bacteria isolated from fermented foods have been shown to produce putrescine. The concentration of putrescine can vary significantly, with some strains producing up to 170 µM in culture supernatants. The presence of putrescine in these sources suggests the potential for the formation of this compound.

Table 1: Occurrence of Putrescine in Various Sources

| Source Category | Specific Example | Organism/Matrix | Concentration of Putrescine |

| Fermented Foods | Kabura-zushi | Latilactobacillus curvatus KP 3-4 (in culture) | Up to 170 µM[1] |

| Human Biological Fluids | Urine | Human | 0.827 +/- 0.615 umol/mmol creatinine (for N-Acetylputrescine)[2] |

Note: Data for this compound is currently limited; this table provides data for its precursor, putrescine, and its mono-acetylated form to indicate potential areas of occurrence.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated from the amino acids arginine or ornithine, which are converted to putrescine. Putrescine then undergoes a two-step acetylation process.

Caption: Biosynthesis of this compound from Arginine/Ornithine.

Experimental Protocols for Analysis

The accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed for this purpose.

Sample Preparation Workflow

A generalized workflow for the extraction and preparation of this compound from biological samples for analysis is outlined below.

References

Diacetylputrescine's Role in Regulating Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetylputrescine, a diacetylated derivative of the polyamine putrescine, is emerging as a significant modulator of gene expression with potential therapeutic applications. As a product of the polyamine catabolic pathway, its cellular levels are intrinsically linked to the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine homeostasis. This technical guide provides an in-depth analysis of the current understanding of this compound's role in gene regulation, focusing on its impact on oncogene expression. It includes available quantitative data, detailed experimental methodologies, and visual representations of the relevant biochemical pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes such as cell growth, proliferation, and differentiation.[1][2] The intracellular concentration of polyamines is tightly regulated through a balance of biosynthesis, catabolism, and transport.[2][3] The acetylation of polyamines, a critical step in their catabolism, is primarily catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).[4][5] This process not only neutralizes the positive charges of polyamines, altering their interactions with macromolecules like DNA and RNA, but also generates acetylated derivatives, including this compound.[2]

Recent studies have highlighted the role of these acetylated polyamines in regulating gene expression, with this compound demonstrating a notable ability to suppress the expression of key oncogenes, such as c-myc.[3] This finding has significant implications for cancer therapy and drug development, as c-myc is a master transcriptional regulator that is deregulated in a vast number of human cancers.[6][7][8] This guide will delve into the molecular mechanisms, experimental evidence, and methodologies related to this compound's influence on gene expression.

Quantitative Data on Gene Expression Modulation

The primary quantitative data available for this compound's effect on gene expression comes from studies on the c-myc oncogene in human B-lymphocytes.

| Compound | Cell Type | Target Gene | Inducing Agent | Concentration | Effect on Gene Expression | Reference |

| This compound (TMBA) | Human B-lymphocytes | c-myc | anti-IgM | 3 mM | >90% inhibition of induction | [9] |

| Hexamethylenebisacetamide (HMBA) | Human B-lymphocytes | c-myc | anti-IgM | 3 mM | >90% inhibition of induction | [9] |

Further transcriptomic or microarray studies to identify a broader range of genes regulated by this compound are not publicly available at this time.

Signaling and Metabolic Pathways

The role of this compound in gene expression is intrinsically linked to the polyamine metabolic pathway. The enzyme SSAT is a central player, and its activity dictates the levels of acetylated polyamines.

Polyamine Metabolic Pathway

The following diagram illustrates the biosynthesis and catabolism of polyamines, highlighting the formation of this compound.

Caption: Polyamine Metabolism and this compound Formation.

Hypothetical Signaling Pathway for c-myc Regulation by this compound

Based on the available data, a potential mechanism for this compound-mediated suppression of c-myc involves the modulation of transcription factors or epigenetic modifications. The following diagram proposes a hypothetical signaling cascade.

Caption: Hypothetical c-myc Regulation by this compound.

It is important to note that the direct molecular targets of this compound leading to c-myc suppression have not been fully elucidated. While there is speculation about its potential role as a histone deacetylase (HDAC) inhibitor, direct experimental evidence is currently lacking.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on gene expression.

Analysis of c-myc Expression in B-lymphocytes

This protocol is based on the study by Luk and Canellakis (1990) which demonstrated the inhibition of c-myc expression by this compound.[9]

Objective: To determine the effect of this compound on c-myc mRNA levels in activated human B-lymphocytes.

Materials:

-

Human B-lymphocytes

-

RPMI 1640 medium supplemented with 10% fetal calf serum, penicillin, and streptomycin

-

Anti-IgM antibody (for B-cell activation)

-

This compound (TMBA)

-

Trizol reagent (or similar for RNA extraction)

-

Formaldehyde, agarose, MOPS buffer (for Northern blot)

-

³²P-labeled c-myc probe

-

Phosphorimager or X-ray film

Procedure:

-

Cell Culture and Activation:

-

Culture human B-lymphocytes in RPMI 1640 medium at a density of 1 x 10⁶ cells/mL.

-

Induce activation by adding anti-IgM antibody to the culture medium at a predetermined optimal concentration.

-

-

Treatment:

-

Simultaneously with activation, treat cells with 3 mM this compound. Include an untreated activated control and a non-activated control.

-

Incubate the cells for 2 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

RNA Extraction:

-

Harvest the cells by centrifugation.

-

Extract total RNA using Trizol reagent according to the manufacturer's protocol.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

-

Northern Blot Analysis:

-

Separate 10-20 µg of total RNA per lane on a formaldehyde-agarose gel.

-

Transfer the RNA to a nylon membrane and UV crosslink.

-

Prehybridize the membrane in a suitable hybridization buffer.

-

Hybridize the membrane overnight with a ³²P-labeled c-myc probe.

-

Wash the membrane under stringent conditions to remove unbound probe.

-

Visualize the c-myc mRNA band using a phosphorimager or by exposing the membrane to X-ray film.

-

-

Data Analysis:

-

Quantify the intensity of the c-myc band and normalize to a housekeeping gene (e.g., GAPDH) to control for loading differences.

-

Calculate the percentage inhibition of c-myc induction in the this compound-treated sample compared to the activated, untreated control.

-

Caption: Northern Blot Workflow for c-myc Expression Analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

While the original study used Northern blotting, qRT-PCR is a more modern, sensitive, and high-throughput method for quantifying gene expression.

Objective: To quantify the relative expression of target genes in response to this compound treatment.

Materials:

-

High-quality total RNA from treated and control cells

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR primers for the gene of interest (e.g., c-myc) and a reference gene (e.g., GAPDH, ACTB)

-

SYBR Green or probe-based qPCR master mix

-

qPCR instrument

Procedure:

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit according to the manufacturer's instructions.

-

-

qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.

-

Set up reactions in triplicate for each sample and gene.

-

-

qPCR Cycling:

-

Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension) on a qPCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

-

Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is calculated as 2-ΔΔCt.

-

Caption: Quantitative RT-PCR Workflow for Gene Expression.

Future Directions and Drug Development Implications

The ability of this compound to suppress c-myc expression presents a compelling avenue for anticancer drug development. However, several key areas require further investigation:

-

Broad-Spectrum Gene Regulation: High-throughput transcriptomic studies are needed to identify the full spectrum of genes regulated by this compound. This will provide a more comprehensive understanding of its cellular effects and potential off-target impacts.

-

Mechanism of Action: Elucidating the direct molecular targets of this compound is crucial. Investigating its potential as an HDAC inhibitor or its interaction with specific kinases or transcription factors will be critical for rational drug design.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its analogs.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help in identifying more potent and specific inhibitors of oncogene expression.

Conclusion

This compound, a product of polyamine catabolism, demonstrates significant potential as a regulator of gene expression, particularly in the context of oncogenesis. Its ability to potently suppress the expression of the c-myc oncogene underscores its therapeutic promise. This guide has summarized the available quantitative data, provided detailed experimental protocols for its study, and outlined the relevant biochemical pathways. Further research into its broader effects on the transcriptome and its precise molecular mechanisms of action will be instrumental in harnessing the full potential of this compound and its analogs in the development of novel therapeutics.

References

- 1. Subtype‐specific transcription factors affect polyamine metabolism and the tumor microenvironment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. citeab.com [citeab.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Advanced Analysis of Gene Expression Microarray Data | Semantic Scholar [semanticscholar.org]

- 9. This compound and its analog suppress c-myc expression and activation of human B-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Diacetylputrescine in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction